molecular formula C15H16O3S B14259737 1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one CAS No. 402716-80-7

1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one

Cat. No.: B14259737
CAS No.: 402716-80-7
M. Wt: 276.4 g/mol
InChI Key: TZEKMQPPOCUGSU-UHFFFAOYSA-N
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Description

1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one is an organic compound that features a unique combination of a thiophene ring and a phenolic structure

Preparation Methods

The synthesis of 1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylthiophene and 4-hydroxy-3-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethylthiophene and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

402716-80-7

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

1-[2-(3,5-dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethanone

InChI

InChI=1S/C15H16O3S/c1-8-7-9(2)19-15(8)13-11(10(3)16)5-6-12(17)14(13)18-4/h5-7,17H,1-4H3

InChI Key

TZEKMQPPOCUGSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C2=C(C=CC(=C2OC)O)C(=O)C)C

Origin of Product

United States

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